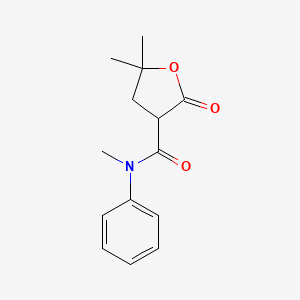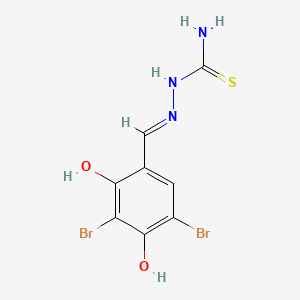
3,5-Dibromo-2,4-dihydroxybenzaldehyde thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-2,4-dihydroxybenzaldehyde thiosemicarbazone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is derived from 3,5-Dibromo-2,4-dihydroxybenzaldehyde, which is known for its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2,4-dihydroxybenzaldehyde thiosemicarbazone typically involves the reaction of 3,5-Dibromo-2,4-dihydroxybenzaldehyde with thiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-2,4-dihydroxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
3,5-Dibromo-2,4-dihydroxybenzaldehyde thiosemicarbazone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme inhibition and protein interactions.
Medicine: Research has indicated potential antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-2,4-dihydroxybenzaldehyde thiosemicarbazone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine atoms and hydroxyl groups play a crucial role in these interactions, facilitating strong binding to the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-2,4-dihydroxybenzaldehyde: The parent compound, which shares similar structural features but lacks the thiosemicarbazone moiety.
2,4-Dihydroxybenzaldehyde: A related compound that lacks the bromine atoms and thiosemicarbazone group.
5-Bromo-3,4-dihydroxybenzaldehyde: Another brominated derivative with different substitution patterns.
Uniqueness
3,5-Dibromo-2,4-dihydroxybenzaldehyde thiosemicarbazone is unique due to the presence of both bromine atoms and the thiosemicarbazone group. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H7Br2N3O2S |
|---|---|
Poids moléculaire |
369.04 g/mol |
Nom IUPAC |
[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H7Br2N3O2S/c9-4-1-3(2-12-13-8(11)16)6(14)5(10)7(4)15/h1-2,14-15H,(H3,11,13,16)/b12-2+ |
Clé InChI |
UTJSDBUUDHPLQY-SWGQDTFXSA-N |
SMILES isomérique |
C1=C(C(=C(C(=C1Br)O)Br)O)/C=N/NC(=S)N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)O)Br)O)C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373467.png)
![7-benzyl-2-[(2-oxopropyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373474.png)
![7-(2-phenylethyl)-2-(2-propynylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373489.png)

![4-[3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13373507.png)
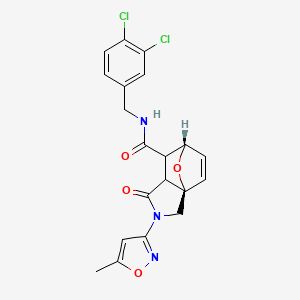
![N-{2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B13373511.png)
![4-(difluoromethyl)-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B13373528.png)
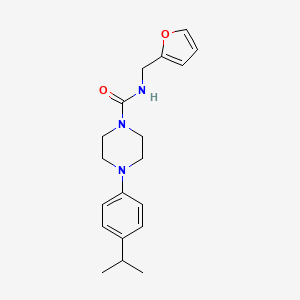
![5-{2-[4-(Isopentyloxy)benzylidene]hydrazino}-2-isopropenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13373539.png)

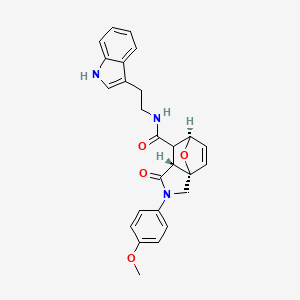
![2-{[2-(3-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B13373557.png)
